2-(3-(3-chlorophenyl)-5-oxo-1-thioxo-1H-thiazolo[3,4-a]quinazolin-4(5H)-yl)-N,N-diethylacetamide
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Overview
Description
2-[3-(3-CHLOROPHENYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-4-YL]-N,N-DIETHYLACETAMIDE is a complex organic compound that belongs to the class of thiazoloquinazolines. This compound is characterized by its unique structure, which includes a thiazole ring fused with a quinazoline ring, and a chlorophenyl group. The presence of these functional groups imparts significant biological and chemical properties to the compound, making it of interest in various fields of research.
Preparation Methods
The synthesis of 2-[3-(3-CHLOROPHENYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-4-YL]-N,N-DIETHYLACETAMIDE typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Thiazole Ring: The thiazole ring is synthesized by reacting a suitable amine with a thiocarbonyl compound under controlled conditions.
Fusion with Quinazoline Ring: The thiazole ring is then fused with a quinazoline ring through a cyclization reaction, often involving a dehydrating agent.
Introduction of the Chlorophenyl Group: The chlorophenyl group is introduced via a substitution reaction, typically using a chlorinated aromatic compound and a suitable base.
Acetylation: The final step involves the acetylation of the intermediate compound to form the desired product.
Industrial production methods may involve the use of catalysts and optimized reaction conditions to enhance yield and purity.
Chemical Reactions Analysis
2-[3-(3-CHLOROPHENYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-4-YL]-N,N-DIETHYLACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the carbonyl group to an alcohol.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine derivatives.
Scientific Research Applications
2-[3-(3-CHLOROPHENYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-4-YL]-N,N-DIETHYLACETAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound exhibits significant biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, making it a potential candidate for drug development.
Medicine: Due to its biological activities, it is studied for its potential therapeutic applications in treating various diseases.
Industry: The compound is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of 2-[3-(3-CHLOROPHENYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-4-YL]-N,N-DIETHYLACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and receptors, leading to its biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exhibiting anticancer properties. Additionally, it can modulate inflammatory pathways, contributing to its anti-inflammatory effects.
Comparison with Similar Compounds
2-[3-(3-CHLOROPHENYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-4-YL]-N,N-DIETHYLACETAMIDE can be compared with other similar compounds such as:
Thiazoles: These compounds share the thiazole ring structure and exhibit similar biological activities, including antimicrobial and anticancer properties.
Quinazolines: Compounds with a quinazoline ring are known for their anticancer and anti-inflammatory activities.
Chlorophenyl Derivatives: These compounds contain a chlorophenyl group and are studied for their diverse biological activities.
The uniqueness of 2-[3-(3-CHLOROPHENYL)-5-OXO-1-SULFANYLIDENE-1H,4H,5H-[1,3]THIAZOLO[3,4-A]QUINAZOLIN-4-YL]-N,N-DIETHYLACETAMIDE lies in its combined structural features, which contribute to its distinct chemical and biological properties.
Properties
Molecular Formula |
C22H20ClN3O2S2 |
---|---|
Molecular Weight |
458.0 g/mol |
IUPAC Name |
2-[3-(3-chlorophenyl)-5-oxo-1-sulfanylidene-[1,3]thiazolo[3,4-a]quinazolin-4-yl]-N,N-diethylacetamide |
InChI |
InChI=1S/C22H20ClN3O2S2/c1-3-24(4-2)18(27)13-25-20-19(14-8-7-9-15(23)12-14)30-22(29)26(20)17-11-6-5-10-16(17)21(25)28/h5-12H,3-4,13H2,1-2H3 |
InChI Key |
HPQLMSWEUIVUFP-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)C(=O)CN1C2=C(SC(=S)N2C3=CC=CC=C3C1=O)C4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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